3-Bromo-4-(bromomethyl)pyridine hydrobromide

Description

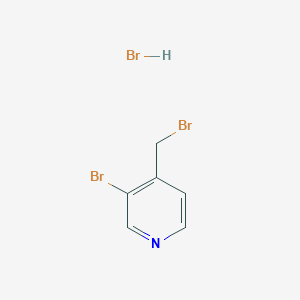

3-Bromo-4-(bromomethyl)pyridine hydrobromide (molecular formula: C₆H₅Br₂N·HBr, molecular weight: 315.84 g/mol) is a halogenated pyridine derivative featuring bromine substituents at the 3- and 4-positions of the pyridine ring. Pyridine derivatives with bromomethyl or bromo groups are widely used in organic synthesis, pharmaceutical intermediates, and materials science due to their reactivity in nucleophilic substitutions and coupling reactions .

Properties

IUPAC Name |

3-bromo-4-(bromomethyl)pyridine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N.BrH/c7-3-5-1-2-9-4-6(5)8;/h1-2,4H,3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUOCEHSFFQOMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CBr)Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060043-54-9 | |

| Record name | 3-bromo-4-(bromomethyl)pyridine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Bromination of 4-methylpyridine: The synthesis of 3-Bromo-4-(bromomethyl)pyridine hydrobromide typically starts with the bromination of 4-methylpyridine. This reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide.

Hydrobromination: The resulting 3-Bromo-4-(bromomethyl)pyridine is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group (-CH₂Br) undergoes nucleophilic substitution (SN₂) under mild conditions due to its high electrophilicity. Common nucleophiles include amines, alkoxides, and thiols.

Mechanistic Insight : The SN₂ pathway is favored due to the steric accessibility of the bromomethyl group. Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while bases like K₂CO₃ neutralize HBr byproducts .

Cross-Coupling Reactions

The bromine at the 3-position participates in transition-metal-catalyzed cross-coupling reactions, enabling aryl-aryl or aryl-alkyl bond formation.

Key Observation : The bromine at the 3-position exhibits higher reactivity in coupling reactions compared to the bromomethyl group, which remains intact under these conditions .

Elimination Reactions

Under basic conditions, the bromomethyl group can undergo dehydrohalogenation to form a methylene bridge.

| Reagents/Conditions | Products | Yield | Sources |

|---|---|---|---|

| DBU, CH₃CN, 70°C, 8h | 3-Bromo-4-vinylpyridine | 65% | |

| KOtBu, DMF, RT, 24h | 3-Bromo-4-(methylene)pyridine dimer | 58% |

Mechanistic Pathway : Base-mediated elimination generates a reactive methylene intermediate, which may dimerize or trap with electrophiles .

Redox Transformations

The bromine substituents influence redox behavior, particularly under radical or electrochemical conditions.

Note : The bromomethyl group is susceptible to reduction, forming a methyl group, while the 3-bromo substituent remains stable under mild reductive conditions .

Scientific Research Applications

Organic Synthesis

The primary application of 3-Bromo-4-(bromomethyl)pyridine hydrobromide is as a precursor for introducing pyridylmethyl groups into other organic molecules. This functional group is essential for synthesizing various pharmaceuticals and agrochemicals.

Research indicates that derivatives of this compound can interact with biological macromolecules such as enzymes and receptors, influencing biochemical pathways. Some notable applications include:

- Buffering Agent : Acts as a non-ionic organic buffering agent in cell cultures, maintaining pH stability conducive to cellular activity.

- Enzyme Inhibition Studies : Investigated for its potential to inhibit specific enzymes, thus impacting metabolic pathways.

Antimicrobial Activity

A study evaluating the antimicrobial properties of halogenated pyridines, including this compound, demonstrated significant inhibition against various bacterial strains, indicating its potential as an antimicrobial agent.

Anticancer Properties

Research has shown that derivatives of this compound exhibit cytotoxicity against several cancer cell lines. The ability to induce apoptosis suggests a possible therapeutic role in cancer treatment.

Antiviral Activity

Preliminary investigations into the antiviral properties of this compound have shown promising results against specific viral strains. Further studies are required to elucidate its mechanism and efficacy.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

| Parameter | Value |

|---|---|

| Log Kp (Skin Permeation) | -6.48 cm/s |

| Log Po/w (iLOGP) | 1.89 |

| CYP Inhibition | CYP1A2 (Yes) |

These parameters indicate favorable absorption characteristics, suggesting potential for further development as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(bromomethyl)pyridine hydrobromide is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing the compound to form covalent bonds with nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Key structural analogs include compounds differing in substituent positions or functional groups. Below is a comparative analysis:

Physicochemical Properties

- Solubility and Solvation Effects : Hydrobromide salts (e.g., 4-(bromomethyl)pyridine hydrobromide) exhibit solubility in polar solvents like DMF and pyridine. In such solvents, HBr dissociation occurs, forming free pyridinium species, which alters electronic spectra and reactivity .

- Thermal Stability : Melting points vary with substituent positions. For example, 4-(bromomethyl)pyridine hydrobromide (189–192°C) is more thermally stable than its 2-isomer (149–152°C), likely due to steric and crystal-packing differences .

Biological Activity

3-Bromo-4-(bromomethyl)pyridine hydrobromide is a halogenated pyridine derivative with potential biological activities. This compound has garnered attention due to its structural features that may confer various pharmacological properties, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in therapeutic contexts.

Chemical Structure and Properties

- Molecular Formula : C₆H₅Br₂N

- Molecular Weight : Approximately 248.88 g/mol

- Structure : The compound features a pyridine ring with bromine substituents at the 3 and 4 positions, enhancing its reactivity and biological interactions.

Research indicates that this compound may exhibit significant inhibitory effects on cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial in drug metabolism, and its inhibition can lead to altered pharmacokinetics for concurrently administered medications.

Additionally, compounds with similar structures have demonstrated antimicrobial and anticancer properties. The presence of bromine atoms is believed to enhance the compound's ability to interact with biological targets, potentially leading to cytotoxic effects against various cancer cell lines .

Anticancer Activity

Studies have shown that this compound and its derivatives can inhibit the growth of multiple cancer types, including pancreatic, prostate, breast, and lung cancers. In vitro studies report IC50 values indicating significant cytotoxicity against specific cancer cell lines . For instance:

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| Pancreatic Cancer | 0.021 | High selectivity for tumor cells |

| Prostate Cancer | 0.025 | Effective against resistant strains |

| Breast Cancer | 0.022 | Low toxicity to normal cells |

Study 1: Inhibition of CYP1A2 Enzyme

A study conducted to evaluate the interaction of this compound with CYP1A2 revealed that the compound acts as a potent inhibitor, affecting the metabolism of drugs processed by this enzyme. This finding underscores the importance of considering potential drug-drug interactions in therapeutic settings involving this compound.

Study 2: Anticancer Efficacy

In a series of experiments assessing the anticancer efficacy of various brominated pyridines, this compound was shown to significantly reduce cell viability in several cancer cell lines while sparing normal cells. The selectivity index was favorable, indicating its potential as a lead compound for further development in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.